An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(dimethylamino)benzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features, arising from the interplay of the electron-donating dimethylamino group, the electron-withdrawing aldehyde functionality, and the sterically influential bromine atom, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Bromo-2-(dimethylamino)benzaldehyde, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(dimethylamino)benzaldehyde is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(dimethylamino)benzaldehyde | |
| CAS Number | 171881-36-0 | |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde
The synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde can be achieved through the formylation of the corresponding N,N-dimethyl-4-bromoaniline. A common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (such as phosphorus oxychloride, POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.
The electron-donating dimethylamino group at the ortho position strongly activates the aromatic ring towards electrophilic substitution, directing the formylation to the para position relative to the bromine atom.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on the general procedure for the Vilsmeier-Haack reaction.[1] Researchers should optimize the reaction conditions for their specific setup.
Materials:
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N,N-Dimethyl-4-bromoaniline
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
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Reaction with Substrate: Dissolve N,N-Dimethyl-4-bromoaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-(dimethylamino)benzaldehyde as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group.
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
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Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the aldehyde group will be the most deshielded.
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Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to six protons, typically in the range of δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), reflecting the different electronic environments of the carbon atoms in the substituted ring.
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Dimethylamino Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons, typically in the range of δ 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.
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C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The fragmentation pattern will likely involve the loss of the formyl group (CHO) and other characteristic fragments.
Reactivity and Synthetic Applications
The reactivity of 5-Bromo-2-(dimethylamino)benzaldehyde is governed by the interplay of its functional groups.
Caption: Synthetic strategies for incorporating 5-Bromo-2-(dimethylamino)benzaldehyde into PROTACs.
Safety and Handling
5-Bromo-2-(dimethylamino)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [2]
Conclusion
5-Bromo-2-(dimethylamino)benzaldehyde is a strategically important building block for organic synthesis, with its value being increasingly recognized in the field of drug discovery. Its trifunctional nature provides chemists with a powerful tool to construct complex molecules with a high degree of control. The growing interest in targeted protein degradation as a therapeutic strategy is likely to further expand the applications of this versatile compound, making it a key reagent for the development of the next generation of medicines.
References
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Hoover, J. M.; Stahl, S. S. Preparation of 2-Amino-5-bromobenzaldehyde. Org. Synth.2013 , 90, 164. [Link]
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Adegoke, O. A. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Int. J. Pharm. Sci. Rev. Res.2011 , 11(2), 17-27. [Link]
